molecular formula C20H27N3O4 B2833570 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide CAS No. 899743-82-9

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide

Cat. No.: B2833570
CAS No.: 899743-82-9
M. Wt: 373.453
InChI Key: AYMXVZCQAARCMT-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a cyclohexyl group, making it a unique structure with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with an appropriate reagent such as 2-chloropyrimidine in the presence of anhydrous potassium carbonate.

    Cyclohexylation: The intermediate is then subjected to further reactions to introduce the cyclohexyl group and form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piribedil: A dopamine agonist with similar dopaminergic activity.

    Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Ropinirole: A compound with similar therapeutic applications in neurology.

Uniqueness

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of dopaminergic and α2-adrenergic antagonist activities sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclohexyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-19(21-16-4-2-1-3-5-16)20(25)23-10-8-22(9-11-23)13-15-6-7-17-18(12-15)27-14-26-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMXVZCQAARCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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